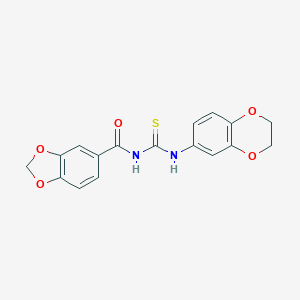![molecular formula C21H27N3O4S B278384 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278384.png)
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes. By inhibiting PDE4, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide increases the levels of cAMP, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been shown to reduce pain by modulating the activity of pain receptors. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has several advantages for lab experiments. It exhibits a high degree of purity and has a well-defined chemical structure, making it easy to synthesize and characterize. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been extensively studied, and its pharmacological effects are well-documented. However, one limitation of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide's neuroprotective effects make it a promising candidate for the development of new therapies. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide's anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide and to identify its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide involves the reaction of 2-(2,3-dimethylphenoxy) acetic acid with 4-(4-methanesulfonylpiperazin-1-yl) aniline in the presence of a coupling agent. The reaction yields 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide |
|---|---|
Fórmula molecular |
C21H27N3O4S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-4-6-20(17(16)2)28-15-21(25)22-18-7-9-19(10-8-18)23-11-13-24(14-12-23)29(3,26)27/h4-10H,11-15H2,1-3H3,(H,22,25) |
Clave InChI |
FSZRXBYBPCQDBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)

![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)





